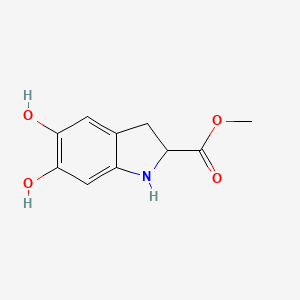
Methyl 5,6-dihydroxyindoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,6-dihydroxyindoline-2-carboxylate is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of two hydroxyl groups at the 5 and 6 positions of the indoline ring and a carboxylate ester group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dihydroxyindoline-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with indoline-2-carboxylic acid.
Hydroxylation: The indoline-2-carboxylic acid undergoes hydroxylation at the 5 and 6 positions using suitable hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
Esterification: The hydroxylated product is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5,6-dihydroxyindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated indoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 5,6-dihydroxyindoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Methyl 5,6-dihydroxyindoline-2-carboxylate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Gene Expression: The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydroxyindole-2-carboxylic acid: A closely related compound with similar structural features but lacking the methyl ester group.
5,6-Dihydroxyindole: Another related compound that lacks both the carboxylate and methyl ester groups.
Uniqueness
Methyl 5,6-dihydroxyindoline-2-carboxylate is unique due to the presence of both hydroxyl groups and a carboxylate ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
methyl 5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7-2-5-3-8(12)9(13)4-6(5)11-7/h3-4,7,11-13H,2H2,1H3 |
Clave InChI |
JQFIYBUMSYATMC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2=CC(=C(C=C2N1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


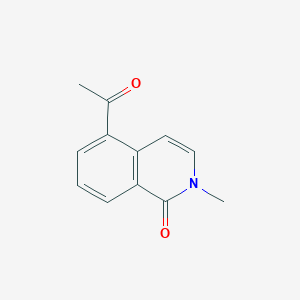

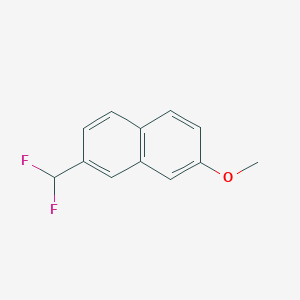

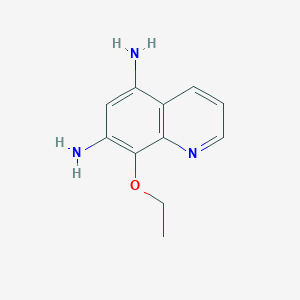




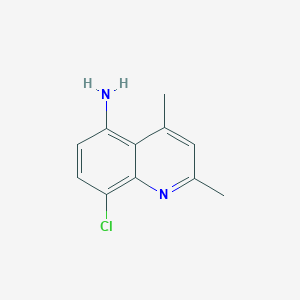


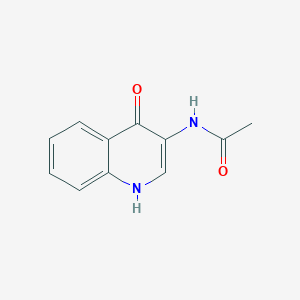
![2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)
